

Application Notes and Protocols for 1-Allylhydantoin in Medicinal Chemistry

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Compound of Interest

Compound Name: 1-Allylhydantoin

Cat. No.: B1289076

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Disclaimer: Direct experimental data and detailed protocols for **1-allylhydantoin** are limited in the readily available scientific literature. The following application notes and protocols are based on the broader class of hydantoin and thiohydantoin derivatives and are intended to serve as a comprehensive guide for researchers interested in exploring the potential of **1-allylhydantoin** and its analogues.

Introduction

Hydantoin (imidazolidine-2,4-dione) and its sulphur analogue, thiohydantoin, represent a class of five-membered heterocyclic scaffolds that are of significant interest in medicinal chemistry.^[1] ^[2] These structures are considered "privileged" due to their ability to interact with a wide range of biological targets. The hydantoin core possesses two hydrogen bond donors and two acceptors, along with multiple sites for substitution (N-1, N-3, and C-5), allowing for the generation of diverse chemical libraries with a wide spectrum of pharmacological activities.^[1] ^[3]^[4] Clinically used drugs such as the anticonvulsant phenytoin, the antibacterial nitrofurantoin, and the anticancer drug enzalutamide feature the hydantoin moiety, underscoring its therapeutic importance.^[1]^[5] Derivatives of hydantoin have been investigated for a multitude of applications, including as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.^[1]^[2]^[3]^[5]

The introduction of an allyl group at the N-1 position, as in **1-allylhydantoin**, offers a unique structural feature that can influence the compound's pharmacokinetic and pharmacodynamic properties. The allyl group can participate in various interactions with biological targets and provides a potential site for further chemical modification.

Key Applications and Biological Activities of Hydantoin Derivatives

While specific data for **1-allylhydantoin** is scarce, the broader family of hydantoin derivatives has demonstrated significant potential in several therapeutic areas.

Anticonvulsant Activity

Hydantoin derivatives are well-established as anticonvulsant agents.[2][4][6] The mechanism of action for many hydantoin-based anticonvulsants, like phenytoin, involves the modulation of voltage-gated sodium channels in neurons.

Representative Data for Phenylmethylenehydantoins (PMHs):

A study on phenylmethylenehydantoins (PMHs) revealed that substitutions on the phenyl ring significantly impact anticonvulsant activity, as determined by the maximal electroshock seizure (MES) assay.[7]

Compound	Substituent	ED ₅₀ (MES) in mg/kg
12	3,4-dimethyl	39 ± 4
14	4-isopropyl	28 ± 2
Phenytoin	(reference)	30 ± 2

Table 1: Anticonvulsant activity of selected phenylmethylenehydantoin derivatives.[7]

Antimicrobial Activity

Hydantoin and thiohydantoin derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[8][9] Some derivatives are believed to exert their effect by disrupting the bacterial cell membrane.[5]

Representative Data for 5-Alkenyl Hydantoin Derivatives:

A study on various 5,5-disubstituted hydantoins, including those with alkenyl side chains, demonstrated their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC) was determined for several bacterial strains.[\[8\]](#)

Compound	Bacterial Strain	MIC (µg/mL)
Hyd6	P. aeruginosa ATCC 27853	62.5
Hyd12	B. animalis subsp. lactis	250
Hyd13	S. aureus	500

Table 2: Minimum Inhibitory Concentrations (MICs) of representative 5-alkenyl hydantoin derivatives against various bacterial strains.[\[8\]](#)

Anticancer Activity

The hydantoin scaffold is a key component of several anticancer drugs, and novel derivatives continue to be explored for their potential as antineoplastic agents.[\[3\]\[4\]\[10\]](#) Their mechanisms of action are diverse and can include the inhibition of cell proliferation and the induction of apoptosis.[\[11\]](#)

Representative Data for Imidazolidine-2,4-dione Derivatives:

In a study evaluating imidazolidine-2,4-dione derivatives for their anticancer activity, the half-maximal lethal dose (LD_{50}) against the MCF-7 breast cancer cell line was determined.[\[1\]](#)

Compound	Structure	LD ₅₀ (µg/mL) against MCF-7
3e	3-{{[1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione}	20.4

Table 3: Anticancer activity of a representative imidazolidine-2,4-dione derivative.[\[1\]](#)

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of hydantoin derivatives, which can be adapted for **1-allylhydantoin**.

Protocol 1: Synthesis of Hydantoin Derivatives

Several synthetic routes to hydantoins have been established.[\[12\]](#) One common method is the Bucherer-Bergs reaction. A simpler, more direct method for synthesizing N-substituted hydantoins can be achieved through the cyclization of corresponding ureido derivatives.

Example: Synthesis of 3,5-disubstituted hydantoins

This method involves the reaction of α -amino methyl ester hydrochlorides with carbamates to form ureido derivatives, which subsequently cyclize under basic conditions.[\[12\]](#)

Materials:

- α -amino methyl ester hydrochloride
- Carbamate
- Suitable solvent (e.g., ethanol)
- Base (e.g., sodium ethoxide)

Procedure:

- Dissolve the α -amino methyl ester hydrochloride and carbamate in the chosen solvent.
- Add the base to the reaction mixture.
- Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the resulting hydantoin derivative using column chromatography or recrystallization.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

- Test compound (e.g., a hydantoin derivative)
- Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

- Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Include positive (bacteria only) and negative (broth only) controls.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

- Cancer cell line (e.g., MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

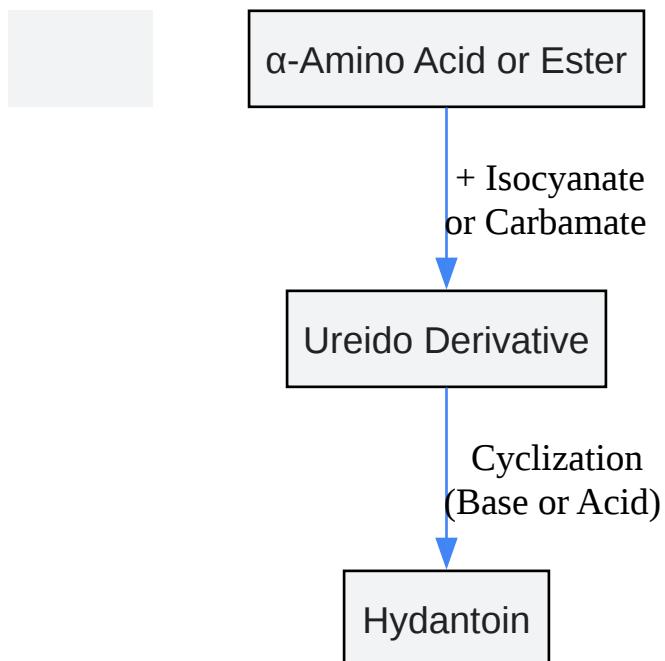
Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

- Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

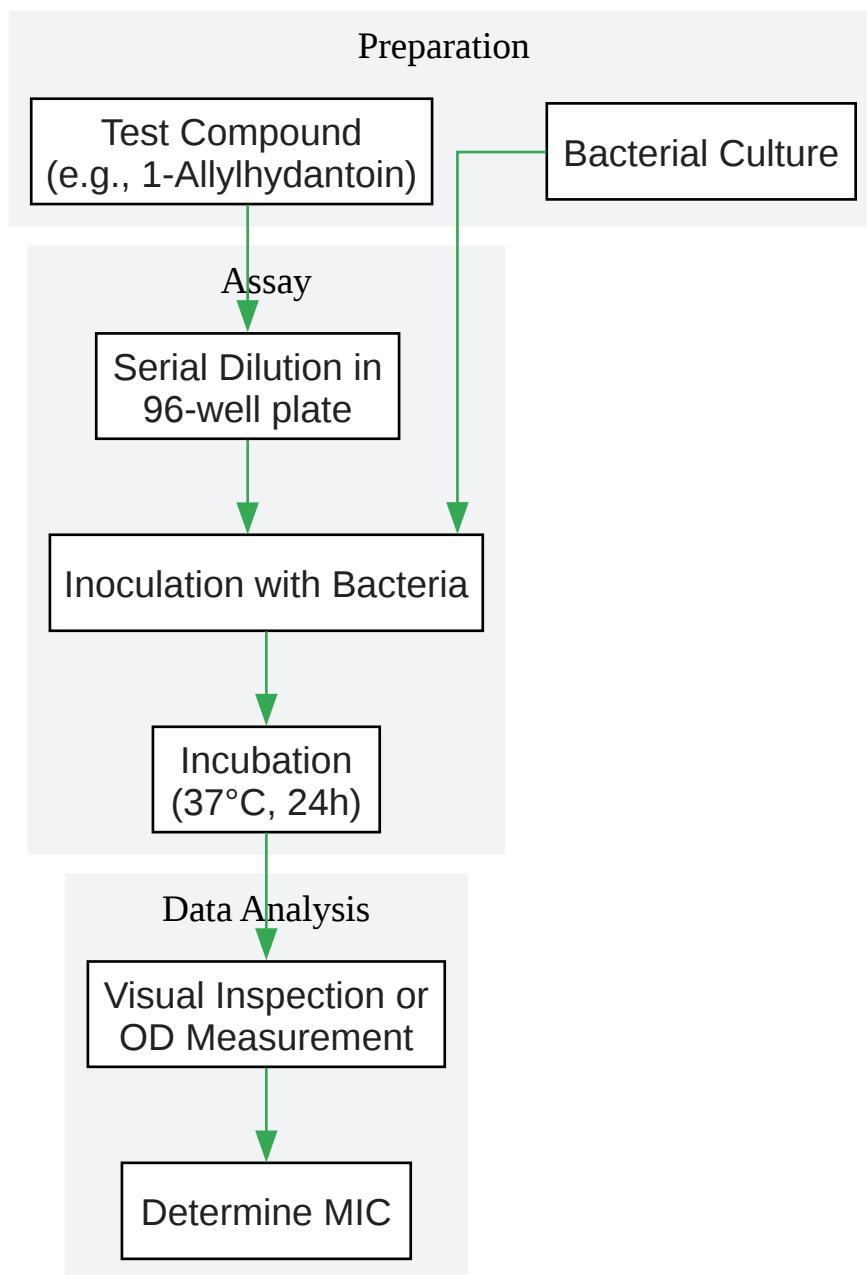
General Synthetic Pathway for Hydantoins



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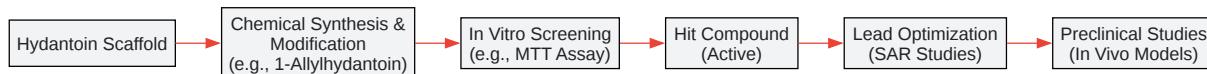
Caption: A generalized synthetic route to hydantoin derivatives.

Workflow for In Vitro Antimicrobial Activity Screening

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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship in Anticancer Drug Discovery



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Caption: A simplified flowchart for the discovery of anticancer hydantoin derivatives.

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